molecular formula C8H8OS B1407048 3-(Thiophen-2-yl)cyclobutan-1-one CAS No. 1533786-59-2

3-(Thiophen-2-yl)cyclobutan-1-one

Cat. No.: B1407048
CAS No.: 1533786-59-2
M. Wt: 152.22 g/mol
InChI Key: LQKYKIXPIZZYFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

While specific chemical reactions involving 3-(Thiophen-2-yl)cyclobutan-1-one are not available from the search results, thiophene derivatives in general are known to participate in a variety of chemical reactions. For example, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .

Scientific Research Applications

Photocycloaddition Applications

3-(Thiophen-2-yl)cyclobutan-1-one and similar compounds have been studied for their photocycloaddition properties. A study demonstrated the [2 + 2] photocycloaddition of two captodative alkenes to 3-acetylthianaphthene, which is closely related to this compound, resulting in the formation of cyclobuta[b][1]benzothiophenes (Döpp, Hassan, & Henkel, 2006).

Dimerization Studies

Benzo[b]thiophen-3-carboxylic acid 1,1-dioxide, a compound related to this compound, was shown to undergo dimerization to a cyclobutane both under the influence of ultraviolet light and heat (Davies, Ennis, Mahavera, & Porter, 1977).

Gold-Catalyzed Intermolecular Cycloadditions

3-(Propa-1,2-dien-1-yl)oxazolidin-2-one, similar to this compound, has been utilized in gold-catalyzed intermolecular [2+2] cycloadditions to alkenes. This process allows for the creation of highly substituted cyclobutane derivatives (Faustino, Bernal, Castedo, López, & Mascareñas, 2012).

Mechanism of Action

Target of Action

Thiophene derivatives, which include this compound, have been reported to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, some thiophene-based drugs like suprofen and articaine target nonsteroidal anti-inflammatory pathways and voltage-gated sodium channels respectively .

Mode of Action

It’s known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, articaine, a thiophene-based drug, acts as a voltage-gated sodium channel blocker .

Biochemical Pathways

Thiophene derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

It’s known that thiophene derivatives serve as crucial building blocks in the synthesis of innovative drug candidates . Their distinct chemical structure allows researchers to develop targeted therapies that address a spectrum of health conditions .

Result of Action

Thiophene derivatives have been reported to exhibit a variety of pharmacological properties . For example, they can exhibit anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Action Environment

It’s known that the pharmaceutical industry uses thiophene derivatives as crucial building blocks in the synthesis of innovative drug candidates . Their distinct chemical structure allows researchers to develop targeted therapies that address a spectrum of health conditions, from neurological disorders to metabolic diseases .

Biochemical Analysis

Biochemical Properties

3-(Thiophen-2-yl)cyclobutan-1-one plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. It has been observed to interact with enzymes such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), where it exhibits inhibitory effects. These interactions are crucial as they can modulate inflammatory responses and pain pathways. Additionally, this compound has shown affinity for the transient receptor potential ankyrin 1 (TRPA1) channel, influencing nociceptive signaling .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it has been found to modulate cell signaling pathways, particularly those involved in pain and inflammation. This compound influences gene expression by altering the transcriptional activity of genes associated with inflammatory responses. Furthermore, this compound impacts cellular metabolism by affecting the production of reactive oxygen species (ROS) and modulating oxidative stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of COX-1 and COX-2 enzymes, leading to their inhibition and subsequent reduction in prostaglandin synthesis. This inhibition is crucial for its anti-inflammatory and analgesic properties. Additionally, this compound interacts with the TRPA1 channel, modulating its activity and influencing nociceptive signaling pathways. These molecular interactions highlight the compound’s potential as a therapeutic agent for pain and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that this compound maintains its biological activity, consistently modulating cellular functions such as gene expression and oxidative stress responses. These findings suggest that the compound can be reliably used in long-term biochemical studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and analgesic effects without noticeable toxicity. At higher doses, some adverse effects such as gastrointestinal disturbances and hepatotoxicity have been observed. These findings indicate a threshold effect, where the beneficial properties of this compound are maximized at optimal dosages, while higher doses may lead to toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those associated with inflammation and pain modulation. It interacts with enzymes such as COX-1 and COX-2, influencing the metabolic flux of prostaglandin synthesis. Additionally, the compound affects the levels of metabolites involved in oxidative stress responses, further highlighting its role in modulating cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the active sites of COX enzymes and the TRPA1 channel. The compound’s distribution is crucial for its biological activity, ensuring that it reaches the necessary cellular compartments to exert its effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with its target enzymes and channels. Post-translational modifications and targeting signals may direct the compound to specific organelles, enhancing its activity and function. This localization is essential for the compound’s ability to modulate cellular processes effectively .

Properties

IUPAC Name

3-thiophen-2-ylcyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8OS/c9-7-4-6(5-7)8-2-1-3-10-8/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKYKIXPIZZYFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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